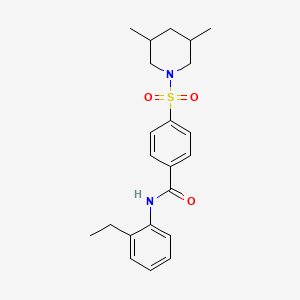

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide

Description

Background on Benzamide Sulfonamide Compounds

Benzamide sulfonamide compounds represent a critical class of bioactive molecules in medicinal chemistry, combining the structural features of benzamides and sulfonamides. These hybrid molecules are synthesized through coupling reactions between sulfonamide-bearing benzoic acids and amines or amino acid derivatives. The benzamide moiety provides a rigid aromatic scaffold that enhances target binding specificity, while the sulfonamide group (-SO~2~NH~2~) contributes to strong hydrogen-bonding interactions with enzymatic active sites.

Historically, benzamide sulfonamides have demonstrated broad inhibitory activity against carbonic anhydrase (CA) isoforms, acetylcholinesterase (AChE), and microbial enzymes. For example, derivatives such as 3a–3l (Table 1) exhibit nanomolar inhibition constants (K~i~) against human CA isoforms hCA II (5.3–334 nM) and hCA VII (0.4–26.7 nM), making them candidates for treating glaucoma and neuropathic pain. The structural flexibility of these compounds allows for modulation of physicochemical properties, such as solubility and membrane permeability, by incorporating aliphatic or heterocyclic amines.

Table 1: Representative inhibition profiles of benzamide sulfonamides against human CA isoforms.

| Compound | hCA I (nM) | hCA II (nM) | hCA VII (nM) |

|---|---|---|---|

| 3a | 334 | 5.3 | 26.7 |

| 3b | 8.2 | 3.5 | 0.4 |

| 3k | 5.3 | 4.0 | 0.4 |

Significance of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide in Medicinal Chemistry

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide is a structurally complex benzamide sulfonamide characterized by a 3,5-dimethylpiperidinyl sulfonyl group and a 2-ethylphenyl substituent. The piperidine ring introduces conformational constraints that may enhance selectivity for specific biological targets, while the ethylphenyl group contributes to hydrophobic interactions within enzyme binding pockets.

This compound’s design draws inspiration from earlier benzamide sulfonamides, such as 3g and 3j , which showed potent inhibition of hCA I (K~i~ = 4.07 nM) and AChE (K~i~ = 8.91 nM). The addition of a dimethylpiperidine moiety could further optimize pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies. Computational studies suggest that the sulfonyl group forms critical hydrogen bonds with CA active-site zinc ions, a mechanism shared with clinically used inhibitors like acetazolamide (AAZ).

Historical Development of Sulfonamide-Based Therapeutic Agents

Sulfonamides have been pivotal in drug discovery since the 1932 discovery of Prontosil, the first synthetic antibacterial agent. Early sulfonamides acted as antibiotics by inhibiting dihydropteroate synthase in bacteria, but subsequent derivatives expanded into diverse therapeutic areas, including diuretics (e.g., furosemide) and antiepileptics (e.g., zonisamide).

The integration of benzamide groups into sulfonamide scaffolds emerged in the 21st century to target metalloenzymes like CAs. For instance, 4-sulfamoyl benzamides were developed to inhibit tumor-associated hCA IX, a biomarker in hypoxic cancers. This evolution reflects a shift from broad-spectrum antimicrobials to precision therapies targeting human isoforms or pathogen-specific enzymes.

Research Objectives and Scope

This article aims to:

- Analyze the synthetic pathways for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide, emphasizing coupling strategies and purification methods.

- Evaluate its potential as an inhibitor of CA isoforms, AChE, or microbial enzymes through comparative analysis with existing benzamide sulfonamides.

- Investigate structure-activity relationships (SAR) to identify critical substituents influencing potency and selectivity.

The scope excludes clinical applications, safety profiles, and dosage considerations, focusing instead on biochemical characterization and synthetic chemistry.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-4-18-7-5-6-8-21(18)23-22(25)19-9-11-20(12-10-19)28(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDCNYFHYJOHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The 3,5-dimethylpiperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The sulfonylated piperidine is coupled with 2-ethylphenylamine to form the final benzamide compound. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 negatively regulates the p53 tumor suppressor pathway, making it a critical target for cancer therapy. Inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Key Findings:

- IC50 Values : The compound exhibits potent inhibitory effects on MDM2 with IC50 values in the nanomolar range.

- Antiproliferative Effects : It has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), with an IC50 of 50 nM.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications in the sulfonamide group can enhance its antibacterial properties.

Case Study:

A study on structural analogs revealed that specific substitutions on the sulfonamide ring significantly influenced antibacterial activity against Staphylococcus aureus, with some analogs showing MIC values as low as 0.25 µg/mL.

Antiparasitic Activity

Preliminary investigations into the antimalarial properties of this compound indicated moderate effectiveness against Plasmodium falciparum. Further optimization of its structure is suggested to enhance efficacy against resistant strains.

Key Findings:

- Activity Against Plasmodium falciparum : The compound exhibited an IC50 of approximately 200 nM, indicating potential for further development as an antimalarial agent.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide and sulfonamide derivatives are highlighted below, with key distinctions in substituents and biological relevance:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Steric and Electronic Effects :

- The 3,5-dimethylpiperidinylsulfonyl group in the target compound introduces significant steric bulk compared to simpler sulfonamides like N4-acetylsulfamethazine. This may reduce off-target interactions but could limit solubility .

- The trifluoromethyl group in mefluidide enhances lipophilicity, whereas the ethylphenyl group in the target compound balances hydrophobicity and aromatic interactions .

Biological Relevance :

- Sulfonamide derivatives with heterocyclic substituents (e.g., triazole in ) often exhibit improved binding affinity due to hydrogen bonding. The target compound lacks such groups but compensates with a dimethylpiperidine ring, which may stabilize protein-ligand interactions via van der Waals forces .

- Chlorophenyl and methoxyphenyl analogs (e.g., ) demonstrate broader antimicrobial activity, suggesting that the target compound’s ethylphenyl group may require optimization for similar efficacy .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step sulfonylation and benzamide coupling, similar to methods described for N4-acetylsulfabenzamide . However, its higher molecular weight and complex substituents may increase production costs compared to simpler analogs .

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide can be represented as follows:

Molecular Weight

- Molecular Weight: 320.45 g/mol

Research indicates that compounds containing a piperidine moiety, such as this one, often exhibit significant biological activities due to their ability to interact with various biological targets. The sulfonamide group enhances solubility and bioavailability, which is crucial for therapeutic efficacy.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives against filoviruses such as Ebola and Marburg viruses. For instance:

- Case Study: A related compound demonstrated an EC50 value of less than 10 μM against both EBOV and MARV in Vero cells, indicating strong antiviral properties. This suggests that modifications to the benzamide structure can lead to enhanced antiviral activity against these pathogens .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with similar structures have shown selective toxicity towards malignant cells:

- Study Findings: In vitro studies on dimers of related compounds revealed significant cytotoxicity against human malignant cells while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Studies on related compounds have shown:

- Minimum Inhibitory Concentration (MIC): For example, a related compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Data Tables

| Activity | Compound | EC50/MIC Value | Target |

|---|---|---|---|

| Antiviral | 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | < 10 μM | EBOV, MARV |

| Anticancer | Dimeric 3,5-bis(benzylidene)-4-piperidones | IC50 < 1 μM | Human malignant cells |

| Antimicrobial | N-(1,3,4-oxadiazol-2-yl)benzamides | 0.25 μg/mL | Staphylococcus aureus |

Structural Optimization

Research has focused on optimizing the structure of benzamide derivatives to enhance their biological activity. Modifications to the piperidine ring and sulfonyl group have been explored to improve potency against viral infections and cancer cells.

In Vivo Studies

In vivo efficacy studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary results indicate promising outcomes in animal models for both antiviral and anticancer applications.

Q & A

Basic: What analytical methods are recommended to confirm the structural integrity of this compound?

Methodological Answer:

The compound's structural verification requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the 3,5-dimethylpiperidine sulfonyl group (δ 2.34 ppm for methyl groups, δ 3.2–2.3 ppm for piperidine protons) and benzamide aromatic protons (δ 7.7–6.9 ppm) .

- Mass Spectrometry (ESI-MS): Validate molecular weight via m/z peaks corresponding to the molecular ion (e.g., m/z 504.6 [M+H] for analogs) .

- Elemental Analysis: Confirm C, H, and N content within ±0.4% of theoretical values .

- HPLC: Use a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase for purity assessment, as described in pharmacopeial methods .

Advanced: How can researchers resolve discrepancies in biological activity data across assay conditions?

Methodological Answer:

Contradictions in activity data often arise from variations in assay design. To address this:

- Control Variables: Standardize solvent systems (e.g., DMSO concentration ≤0.1%) and pH (e.g., pH 7.4 for physiological relevance). ’s split-plot design for environmental variables can be adapted to test assay robustness .

- Dose-Response Curves: Compare EC values under different conditions (e.g., serum-free vs. serum-containing media) to identify matrix effects .

- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

Basic: What synthetic routes are effective for introducing the 3,5-dimethylpiperidine sulfonyl moiety?

Methodological Answer:

Key steps include:

- Sulfonylation: React 3,5-dimethylpiperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with the benzamide precursor under anhydrous conditions (e.g., DCM, triethylamine) .

- Purification: Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) to isolate the product, as demonstrated in piperazine-based syntheses .

Advanced: What strategies optimize aqueous solubility and stability for in vitro studies?

Methodological Answer:

- Buffer Optimization: Prepare sodium acetate/1-octanesulfonate buffer (pH 4.6) to enhance solubility, mimicking pharmacopeial formulations for sulfonamides .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the benzamide core, as seen in structurally related compounds .

- Lyophilization: Stabilize the compound as a lyophilized powder stored at -20°C, ensuring ≥5-year stability, per analogs in .

Advanced: How should computational modeling address conformational flexibility in target interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound’s flexibility in aqueous and lipid environments (e.g., 100 ns trajectories) to identify dominant conformers .

- Docking Studies: Use flexible docking algorithms (e.g., AutoDock Vina) to account for rotational freedom in the sulfonyl and ethylphenyl groups .

- Free Energy Perturbation (FEP): Calculate binding free energy differences between conformers to prioritize synthetic analogs .

Basic: What chromatographic methods are suitable for purification?

Methodological Answer:

- Normal-Phase Chromatography: Use silica gel with methanol/ammonium gradients (e.g., 10% methanol/0.1% ammonium) for intermediates .

- Reverse-Phase HPLC: Employ C18 columns with acetonitrile/water (60:40) mobile phases for final purity ≥98% .

Advanced: What experimental models predict environmental biodegradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.